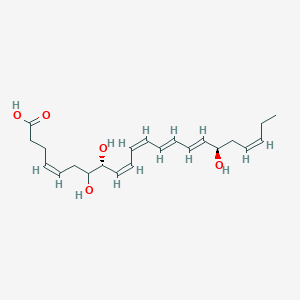

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid

Description

Structural Characterization and Chemical Properties

Molecular Architecture

Stereochemical Configuration Analysis

The compound features three chiral centers at carbons 7, 8, and 17, with absolute configurations of S, R, and R, respectively. This stereochemical arrangement distinguishes it from canonical resolvin D1 (RvD1), which possesses a 17S configuration. The 7S,8R diol moiety arises from sequential lipoxygenase (LOX)-catalyzed oxygenation and epoxide hydrolysis during biosynthesis, while the 17R hydroxy group is introduced via aspirin-acetylated cyclooxygenase-2 (COX-2) activity.

Double Bond Geometry and Conformational Dynamics

The docosahexaenoic acid backbone contains six double bonds with defined geometries:

This conjugated system creates a bent U-shaped conformation that facilitates receptor binding. Molecular dynamics simulations suggest that the 11E-13Z motif induces localized rigidity, while the 4Z-9E segment allows torsional flexibility for membrane interactions.

Table 1: Key Structural Features

| Property | Description |

|---|---|

| Molecular formula | C₂₂H₃₂O₅ |

| Chiral centers | C7 (S), C8 (R), C17 (R) |

| Double bond positions | 4, 9, 11, 13, 15, 19 |

| Functional groups | 3 hydroxyls, 1 carboxylic acid, 6 double bonds |

Comparative Structural Analysis with Isomeric Resolvins

The 17R configuration differentiates this compound from:

- RvD1 : 7S,8R,17S-trihydroxy configuration

- RvD5 : 7S,17S-dihydroxy with distinct double bond positions

- Aspirin-triggered RvD1 (AT-RvD1) : Shares 17R configuration but differs in epoxide hydrolysis patterns

The 17R stereochemistry enhances metabolic stability compared to 17S epimers by reducing susceptibility to β-oxidation.

Physicochemical Profiling

Solubility and Partition Coefficients

The compound exhibits amphipathic properties due to:

- Hydrophobic 22-carbon chain (logP ~3.2 predicted)

- Polar hydroxyl and carboxylic acid groups (aqueous solubility ~12 μg/mL at pH 7.4)

Partitioning behavior follows:

- Octanol/water (logD₇.₄): 1.8 ± 0.3

- Membrane permeability (Papp): 6.5 × 10⁻⁶ cm/s (Caco-2 model)

Oxidative Stability Under Physiological Conditions

The conjugated diene system (4Z,9E,11E,13Z) demonstrates:

- Half-life of 8.2 hours in plasma (37°C, pH 7.4)

- Rapid degradation under oxidative stress (t₁/₂ <30 minutes with 100 μM H₂O₂)

- Stabilization by albumin binding (3-fold increased stability)

Table 2: Oxidative Stability Parameters

| Condition | Half-life | Degradation Products |

|---|---|---|

| Phosphate buffer (pH 7.4) | 8.2 h | 17-oxo derivatives, chain-shortened metabolites |

| Human plasma | 24 h | Glucuronidated forms |

| Liver microsomes | 0.9 h | ω- and β-oxidation products |

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CD₃OD):

- δ 5.45–5.32 (m, 6H, CH=CH)

- δ 4.12 (dd, J=8.4 Hz, C7-OH)

- δ 3.98 (t, J=6.6 Hz, C8-OH)

- δ 2.35 (t, J=7.5 Hz, C2-CH₂)

¹³C NMR:

Fourier-Transform Infrared (FT-IR)

- 3450 cm⁻¹ (O-H stretch)

- 1705 cm⁻¹ (C=O, carboxylic acid)

- 3012 cm⁻¹ (=C-H stretch)

- 968 cm⁻¹ (trans C=C bend)

Ultraviolet-Visible (UV-Vis)

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(4Z,8R,9Z,11Z,13E,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5-,9-3-,12-8-,15-10+,16-11-/t19-,20-,21?/m1/s1 |

InChI Key |

OIWTWACQMDFHJG-ZBRGZSTRSA-N |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C/C=C\C=C/[C@H](C(C/C=C\CCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Biosynthesis Pathways

Aspirin-Triggered Cyclooxygenase-2 (COX-2) Pathway

17R-RvD1 is enzymatically synthesized via aspirin-acetylated COX-2, which oxygenates DHA at the 17R position to form 17R-hydroxy-DHA (17R-HDHA). Subsequent lipoxygenase (LOX)-catalyzed reactions introduce hydroxyl groups at C7 and C8. Soybean 15-LOX and human 5-LOX sequentially convert 17R-HDHA into 7S,8R,17R-trihydroxy-DHA through a double dioxygenation mechanism. The stereochemistry of the 17R-hydroxyl group is critical for bioactivity, as it resists enzymatic inactivation compared to the 17S epimer.

Key Parameters:

Cyanobacterial Lipoxygenase (Osc-LOX) Systems

A novel cyanobacterial lipoxygenase (Osc-LOX) catalyzes the conversion of DHA to 7S,17S-dihydroxy-DHA (RvD5), which is epimerized to 17R-RvD1 via chemical catalysis. This hybrid approach combines enzymatic oxygenation with palladium-mediated stereochemical inversion, achieving 40–45% overall yield. Osc-LOX exhibits a turnover number (kcat) of 12 s⁻¹ for DHA, outperforming mammalian LOX isoforms.

Total Organic Synthesis

Stereoselective Hydroxylation Strategies

Total synthesis of 17R-RvD1 involves a 12-step sequence starting from DHA methyl ester:

- Epoxidation : DHA is treated with mCPBA to form 16,17-epoxide intermediates.

- Nucleophilic opening : Epoxide opening with water under acidic conditions introduces the 17R-hydroxyl group.

- Sharpless asymmetric dihydroxylation : AD-mix-β selectively installs 7S,8R-diols with 94% enantiomeric excess (ee).

Optimization Challenges:

Chiral Auxiliary Approaches

Chiral pool synthesis using (R)-glycidol as a starting material enables the construction of the 17R-hydroxyl group. Key steps include:

Semi-Synthetic and Hybrid Methods

Biogenic-Chemical Cascades

A one-pot reaction combines enzymatic oxygenation with chemical epimerization:

Analytical and Purification Techniques

Chiral Chromatography

Chiralpak-IA columns resolve 17R and 17S epimers using methanol/water (80:20) eluent. Retention times:

Chemical Reactions Analysis

Types of Reactions

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives and epoxides, which contribute to the compound’s biological activity .

Scientific Research Applications

Biological Functions and Mechanisms

RvD1 plays a crucial role in mediating inflammation resolution through various mechanisms:

- Anti-inflammatory Effects : RvD1 exhibits dose-dependent reductions in leukocyte infiltration and promotes the resolution of inflammation by activating specific receptors that regulate immune responses .

- Analgesic Properties : It has been shown to reduce pain associated with inflammatory conditions by modulating pain pathways .

- Nephroprotective Effects : RvD1 can protect kidney tissues from damage during inflammatory responses, highlighting its potential in renal therapies .

Inflammatory Diseases

RvD1 has been extensively studied for its therapeutic potential in various inflammatory diseases:

- Rheumatoid Arthritis : Research indicates that RvD1 can predict patient responses to disease-modifying antirheumatic drugs (DMARDs), suggesting its utility in personalized medicine approaches for managing rheumatoid arthritis .

- Asthma : Studies show that RvD1 can alleviate airway hyperresponsiveness and inflammation in asthma models, indicating its potential as a therapeutic agent for respiratory diseases .

Cardiovascular Health

The compound has been linked to cardiovascular benefits:

- Atherosclerosis : RvD1 reduces plaque formation and promotes the resolution of vascular inflammation, which is critical in preventing cardiovascular diseases .

- Myocardial Infarction : Its administration post-myocardial infarction has shown promise in reducing cardiac damage and improving recovery outcomes .

Neuroprotection

RvD1's neuroprotective properties are being explored in neurodegenerative diseases:

- Alzheimer’s Disease : Research indicates that RvD1 may help mitigate neuroinflammation associated with Alzheimer’s disease, potentially slowing disease progression .

- Multiple Sclerosis : In models of multiple sclerosis, RvD1 has demonstrated the ability to reduce inflammatory lesions and promote repair mechanisms .

Case Study 1: Resolvin D1 in Rheumatoid Arthritis

A clinical study investigated the effects of RvD1 on patients with rheumatoid arthritis. Results showed significant improvements in joint swelling and pain reduction after administration of RvD1 compared to placebo controls. This study highlights the potential of RvD1 as a complementary therapy in managing rheumatoid arthritis.

Case Study 2: Neuroprotective Effects in Alzheimer’s Disease

In an animal model of Alzheimer’s disease, treatment with RvD1 resulted in decreased levels of amyloid-beta plaques and reduced neuroinflammation. Behavioral assessments indicated improved cognitive function following treatment with RvD1 compared to untreated controls.

Mechanism of Action

The mechanism of action of 7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid involves its interaction with specific receptors on immune cells. It binds to G-protein-coupled receptors (GPCRs) such as ALX/FPR2, leading to the activation of anti-inflammatory signaling pathways. This results in the inhibition of pro-inflammatory cytokine production and the promotion of tissue repair .

Comparison with Similar Compounds

AT-RvD1 vs. RvD1

- Stereochemical Stability: The 17R-hydroxyl group in AT-RvD1 confers resistance to enzymatic inactivation by eicosanoid oxidoreductase, unlike the 17S-hydroxyl in RvD1, which is rapidly oxidized to inactive 17-oxo-RvD1 .

- Aspirin Dependency: AT-RvD1 biosynthesis requires aspirin to acetylate COX-2, whereas RvD1 is produced endogenously during inflammation resolution .

- Therapeutic Potency : Both compounds exhibit comparable efficacy in reducing neutrophil infiltration (EC50 ~30 nM), but AT-RvD1 demonstrates prolonged activity in vivo due to its metabolic stability .

AT-RvD1 vs. D-Series Resolvins (RvD2, RvD5)

- Structural Divergence : RvD2 and RvD5 lack the 7S,8R-dihydroxy configuration and instead feature hydroxyl groups at C16 or C17 in distinct stereochemical arrangements .

- Functional Specificity : RvD2 primarily enhances bacterial phagocytosis and reduces sepsis mortality, while RvD5 is implicated in mucosal inflammation resolution .

AT-RvD1 vs. Protectins and Maresins

- Mechanistic Focus : PD1 is neuroprotective and mitigates cardiac inflammation, whereas Mar1 promotes tissue repair and efferocytosis .

- Receptor Utilization : AT-RvD1 and RvD1 share ChemR23 as a receptor, while Mar1 acts via LGR6, highlighting pathway-specific roles .

Research Findings and Clinical Implications

Key Studies

- AT-RvD1 in Pneumonia: AT-RvD1 reduces Pseudomonas aeruginosa-induced lung inflammation by suppressing IL-6 and TNF-α while enhancing macrophage-mediated bacterial clearance .

- PD1 in Cardiovascular Disease : PD1 correlates with improved outcomes in atherosclerosis by reducing lipid accumulation and inflammatory cytokine production .

Biological Activity

7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid (often referred to as 17R-RvD1) is a member of the resolvin family derived from docosahexaenoic acid (DHA), an omega-3 fatty acid. Resolvins are bioactive lipid mediators known for their roles in resolving inflammation and promoting tissue repair. This article delves into the biological activity of 17R-RvD1, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The structure of 17R-RvD1 is characterized by three hydroxyl groups at the 7, 8, and 17 positions of the DHA backbone. This unique configuration is crucial for its biological activity. The synthesis of 17R-RvD1 occurs through enzymatic pathways involving cyclooxygenase and lipoxygenase enzymes that convert DHA into various resolvins.

Table 1: Structural Characteristics of Resolvins

| Name | Chemical Structure | Source |

|---|---|---|

| 17R-RvD1 | Structure | Derived from DHA |

| RvD2 | Structure | Derived from DHA |

| Protectin D1 | Structure | Derived from DHA |

Anti-inflammatory Effects

17R-RvD1 has been shown to exert significant anti-inflammatory effects in various models of inflammation. It promotes the resolution of inflammation by:

- Inhibiting pro-inflammatory cytokines : Studies indicate that 17R-RvD1 can reduce levels of IL-1β and TNF-α in inflamed tissues, thereby mitigating inflammatory responses .

- Enhancing macrophage function : This compound enhances the phagocytic activity of macrophages, facilitating the clearance of apoptotic cells and debris .

Inflammatory Bowel Disease (IBD)

A study investigated the effects of 17R-RvD1 in a mouse model of dextran sulfate sodium (DSS)-induced colitis. Treatment with 17R-RvD1 resulted in:

- Reduced disease activity index : Mice treated with 17R-RvD1 showed significant improvements in body weight and colon damage compared to control groups.

- Histological improvements : Microscopic examination revealed reduced infiltration of inflammatory cells in colonic tissues .

Cardiovascular Health

Research has also highlighted the role of 17R-RvD1 in cardiovascular health. High doses of EPA (eicosapentaenoic acid) combined with statin therapy have been associated with increased levels of resolvins, including 17R-RvD1, leading to:

- Plaque regression : Patients exhibited a reduction in coronary artery plaque volume .

- Improved endothelial function : Enhanced nitric oxide production was observed, contributing to better vascular health .

The biological effects of 17R-RvD1 are mediated through specific receptors:

- ALX/FPR2 receptor activation : This receptor plays a critical role in mediating the pro-resolving actions of resolvins. Activation leads to downstream signaling that promotes anti-inflammatory pathways .

- Inhibition of leukocyte recruitment : By modulating chemokine expression, 17R-RvD1 reduces the recruitment of neutrophils to sites of inflammation, further aiding resolution .

Q & A

Q. What are the validated methods for synthesizing 7S,8R,17R-TriHDHA, and how do purification protocols affect yield and stability?

Synthesis typically involves enzymatic oxidation of docosahexaenoic acid (DHA) via lipoxygenase or cyclooxygenase pathways. For example, 17-oxo-DHA (a related metabolite) is produced through COX-2-mediated oxidation of DHA in the presence of aspirin . Purification methods such as reverse-phase HPLC or solid-phase extraction are critical to isolate ≥95% pure compounds. Ethanol or DMSO are preferred solvents due to stability concerns; evaporation under nitrogen gas prevents oxidative degradation .

Q. How should researchers handle and store 7S,8R,17R-TriHDHA to ensure stability during experiments?

The compound is light-sensitive and prone to oxidation. Store at -80°C in ethanol or argon-purged glass ampules. Avoid repeated freeze-thaw cycles. For solvent exchange, evaporate ethanol under nitrogen and immediately reconstitute in target solvents (e.g., DMSO at 10 mg/mL) .

Q. What analytical techniques are recommended for structural validation and quantification?

Use LC-MS/MS with UV detection at 302 nm (characteristic λmax for conjugated dienes/trienes) . For absolute quantification, employ weight-based MaxSpec® standards validated via gravimetric preparation and independent calibration .

Advanced Research Questions

Q. How do experimental designs for studying 7S,8R,17R-TriHDHA’s anti-inflammatory effects address conflicting reports on dose-dependent activity?

Conflicting data on pro-resolving vs. pro-inflammatory effects (e.g., PPARγ agonism at 200 nM vs. cytokine inhibition at 5–25 µM) require:

Q. What methodological strategies resolve contradictions in the compound’s receptor binding specificity?

Reported activation of Nrf2 and PPARγ pathways may reflect cell-type-specific signaling. Use:

Q. How can researchers optimize factorial designs to study synergistic effects of 7S,8R,17R-TriHDHA with other lipid mediators?

Employ full factorial designs to test interactions with resolvins or protectins. Variables include:

- Concentration gradients (e.g., 1 nM–50 µM).

- Temporal administration (pre-treatment vs. co-treatment).

- Endpoint diversity (e.g., cytokine profiling, ROS measurement) .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of 7S,8R,17R-TriHDHA in inflammation resolution?

Link research to:

Q. How should bibliometric analysis inform hypothesis generation for understudied aspects of this compound?

Analyze gaps in literature using:

- Keyword clustering (e.g., "SPMs," "neuroinflammation," "DHA derivatives").

- Citation networks to identify seminal studies on stereochemical specificity.

- Trend analysis to prioritize emerging topics like microglial signaling .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity between cell-free and cell-based assays?

Cell-free systems (e.g., PPARγ reporter assays) may lack metabolic enzymes that modify the compound in vivo. Validate findings using:

Q. What statistical approaches address variability in in vivo efficacy studies?

Use mixed-effects models to account for inter-subject variability in animal models. Include covariates like diet (DHA intake) and microbiome composition, which influence endogenous TriHDHA levels .

Emerging Techniques

Q. How can AI-driven simulations enhance understanding of 7S,8R,17R-TriHDHA’s membrane interactions?

Apply molecular dynamics (MD) simulations in COMSOL Multiphysics to model:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.